N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-3-15-19-20-17(25-15)18-16(22)13-6-8-14(9-7-13)26(23,24)21-10-4-5-12(2)11-21/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBOEFINAOYAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article details its synthesis, biological mechanisms, and applications based on existing research findings.
1. Chemical Structure and Synthesis
The compound features an oxadiazole ring, which is known for its diverse biological activities. The synthesis typically involves:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids under controlled conditions.
- Introduction of the Sulfonyl Group : This is accomplished using sulfonyl chlorides in the presence of bases to facilitate nucleophilic substitution.
The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole and sulfonamide functionalities are critical for binding to enzymes and receptors, potentially modulating their activity.
2.2 Pharmacological Properties
Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, although specific data on Mycobacterium tuberculosis remains limited.
- Antitumor Potential : Some derivatives of oxadiazole compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
3.1 Antimicrobial Studies
In a study evaluating a series of oxadiazole derivatives, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 31.25 µg/mL for selected compounds .
3.2 Anticancer Research
A detailed investigation into structurally related compounds revealed that several exhibited cytotoxic effects on different cancer cell lines. For instance, one study reported IC50 values indicating that certain derivatives could inhibit cancer cell growth effectively at concentrations as low as 2 µM .
4. Summary Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus | |
| Antitumor | IC50 values < 2 µM in cancer cells | |
| Cytotoxicity | Low toxicity in HEK293 cells |
5. Conclusion
This compound represents a promising scaffold for drug development due to its unique structural features and demonstrated biological activities. Further research is warranted to fully elucidate its mechanisms and therapeutic potential across various disease models.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Targets
The following table summarizes key analogs and their structural/functional differences:
Substituent Effects on Activity and Physicochemical Properties
Oxadiazole Substituents :
- Ethyl (Target Compound) : Moderately hydrophobic, smaller steric profile compared to aryl or heteroaryl groups (e.g., dihydrobenzodioxin in or methoxyphenyl in ). This may enhance membrane permeability but reduce π-π stacking interactions with aromatic enzyme pockets.
- Aryl/Heteroaryl (LMM5, LMM11, ) : Bulky substituents like dihydrobenzodioxin or furan improve target binding via aromatic interactions but may reduce solubility .
- The 3-methyl vs. 4-methyl piperidinyl () affects spatial orientation of the sulfonyl group, influencing enzyme active-site interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
